molecular formula C13H11BrO2 B1268540 2-Acetyl-5-bromo-6-methoxynaphthalene CAS No. 84167-74-8

2-Acetyl-5-bromo-6-methoxynaphthalene

Cat. No. B1268540
CAS RN: 84167-74-8
M. Wt: 279.13 g/mol
InChI Key: KDDYYAXVVDTNND-UHFFFAOYSA-N
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Description

2-Acetyl-5-bromo-6-methoxynaphthalene is a chemical compound that serves as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals. It is known for its role in the production of non-steroidal anti-inflammatory agents like nabumetone and naproxen. The compound has garnered attention due to its utility in organic synthesis and the pharmaceutical industry.

Synthesis Analysis

The synthesis of 2-Acetyl-5-bromo-6-methoxynaphthalene involves bromination and methylation steps. Traditional methods use methyl chloride and methyl bromide, but due to environmental and safety concerns, alternatives like tetramethylammonium chloride and dimethyl carbonate have been explored. These methods aim to improve safety and environmental impact while maintaining high yield and regioselectivity (Wei-Ming Xu & Hong-Qiang He, 2010).

Molecular Structure Analysis

The molecular structure of 2-Acetyl-5-bromo-6-methoxynaphthalene has been studied extensively through spectroscopic methods like FT-IR, FT-Raman, and UV-VIS. These studies provide insights into the vibrational, electronic, and charge transfer characteristics of the compound. The molecular structure is essential for understanding the chemical and physical properties and for designing new synthetic routes and applications (Rinnu Sara Saji et al., 2021).

Chemical Reactions and Properties

2-Acetyl-5-bromo-6-methoxynaphthalene participates in various chemical reactions, including acetylation, bromination, and conjugation. Its reactivity is essential for the synthesis of complex molecules and pharmaceutical compounds. The compound's chemical properties, such as reactivity with carboxylic acids and derivatization potential, make it a valuable tool in analytical chemistry and drug development (R. Gatti et al., 1992).

Physical Properties Analysis

The physical properties of 2-Acetyl-5-bromo-6-methoxynaphthalene, such as melting point, boiling point, and solubility, are crucial for its application in different phases of drug development and industrial processes. Understanding these properties helps in optimizing conditions for reactions involving this compound.

Chemical Properties Analysis

The chemical properties of 2-Acetyl-5-bromo-6-methoxynaphthalene, including its stability, reactivity, and interactions with other chemical entities, are fundamental for its utilization in synthesis and manufacturing processes. Studies focusing on its acetylation, bromination, and functional group transformations provide valuable information for its application in organic chemistry and pharmaceutical synthesis.

For more information and in-depth studies, the references listed provide detailed insights into each aspect of 2-Acetyl-5-bromo-6-methoxynaphthalene:

Scientific Research Applications

Antibacterial Activity

2-Acetyl-5-bromo-6-methoxynaphthalene has been used in the synthesis of compounds with antibacterial properties. Göksu and Uğuz (2005) synthesized 5,6-Dimethoxynaphthalene-2-carboxylic acid, using 2-acetyl-5-bromo-6-methoxynaphthalene as an intermediate. The resulting compounds exhibited in vitro antibacterial activity against various pathogenic bacteria (Göksu & Uğuz, 2005).

Fluorescent Labelling in Chromatography

2-Acetyl-5-bromo-6-methoxynaphthalene has been employed as a prechromatographic fluorescent labelling reagent. Gatti et al. (1995) used it for the analysis of dicarboxylic acids in pharmaceuticals and cosmetics, highlighting its usefulness in quality control of complex formulations (Gatti et al., 1995).

Isomerisation Studies

Research by Fromentin, Coustard, and Guisnet (2000) explored the isomerisation of 1-acetyl-2-methoxynaphthalene to 2-acetyl-5-bromo-6-methoxynaphthalene over a HBEA zeolite, shedding light on reaction mechanisms in the presence of this compound (Fromentin et al., 2000).

Pharmaceutical Analysis

Cavrini et al. (1993) demonstrated the use of 2-acetyl-5-bromo-6-methoxynaphthalene in the HPLC analysis of bile acids in pharmaceutical formulations. This highlights its role in analytical chemistry for drug quality assurance (Cavrini et al., 1993).

Synthesis of Anti-Inflammatory Agents

Xu and He (2010) discussed the synthesis of 2-bromo-6-methoxynaphthalene, a derivative of 2-acetyl-5-bromo-6-methoxynaphthalene, as an intermediate in the preparation of non-steroidal anti-inflammatory agents (Xu & He, 2010).

properties

IUPAC Name

1-(5-bromo-6-methoxynaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-8(15)9-3-5-11-10(7-9)4-6-12(16-2)13(11)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDYYAXVVDTNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347496
Record name 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-5-bromo-6-methoxynaphthalene

CAS RN

84167-74-8
Record name 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 43 g of anhydrous AlCl3 and 24.6 g (0.313 mole) of acetyl chloride in 200 ml of 1,2-dichloroethane at 10° C. was cooled to 0° C. and added dropwise under stirring with a solution of 59.25 g (0.250 mole) of 1-bromo-2-methoxy-naphthalene in 150 ml of 1,2-dichloroethane. The resulting solution was stirred for 15 minutes then poured into a cold solution of 300 ml of water and 100 ml of 2 N hydrochloric acid. The organic phase was separated, washed first with 100 ml of 1 N hydrochloric acid and then with 100 ml of water, dried under vacuum and the obtained residue was crystallized from 2-butanol. Yield 68.11 g (98%).
Name
Quantity
43 g
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24.6 g
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200 mL
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59.25 g
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150 mL
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100 mL
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300 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Repeating this procedure but replacing the nitrobenzene with dichloromethylene and replacing the β-naphthol methyl ether with 1-bromo-2-methoxynaphthalene, 1- chloro-2-methoxynaphthalene, and 1-fluoro-2-methoxynaphthalene -- 5-bromo-6-methoxy-2-acetylnaphthalene, 5-chloro-6-methoxy-2-acetylnaphthalene, and 5-fluoro-6-methoxy-2-acetylnaphthalene, respectively, were produced. A higher yield was obtained starting with the halo compounds, and less extensive processing was required to obtain a product having high purity.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Göksu, MT UĞUZ, H Özdemir… - Turkish Journal of …, 2005 - journals.tubitak.gov.tr
… dimethyl sulfate followed by Friedel-Crafts acylation with AcCl gave 2-acetyl-5-bromo-6-methoxynaphthalene. 2-Acetyl-5-bromo-6-methoxynaphthalene was converted to 5-bromo-6-…
Number of citations: 35 journals.tubitak.gov.tr
M Avramoff, J Weiss, O Schächter - The Journal of Organic …, 1963 - ACS Publications
… gives only 2-bromoacetyl-6-methoxynaphthalene, when used in nonpolar solvents, only TMAT gives the nuclearbrominated derivative (2-acetyl-5-bromo-6-methoxynaphthalene) as the …
Number of citations: 76 pubs.acs.org
AMR Raauf, SS Raauf… - Al Mustansiriyah …, 2019 - ajps.uomustansiriyah.edu.iq
… Other synthetic processes of nabumetone have been described by reacting 2-acetyl5-bromo-6-methoxynaphthalene with ethyl acetate in presence of 80% sodium hydride as an oily …
Number of citations: 1 ajps.uomustansiriyah.edu.iq

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